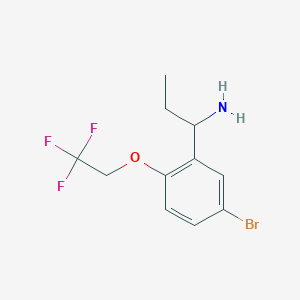

1-(5-Bromo-2-(2,2,2-trifluoroethoxy)phenyl)propan-1-amine

Beschreibung

1-(5-Bromo-2-(2,2,2-trifluoroethoxy)phenyl)propan-1-amine is a halogenated aromatic amine featuring a bromine atom at the 5-position of the benzene ring and a 2,2,2-trifluoroethoxy substituent at the 2-position. Its molecular formula is C₁₀H₁₁BrF₃NO, with a molecular weight of 298.11 g/mol and a CAS registry number 1337283-92-7 . The trifluoroethoxy group is a strong electron-withdrawing moiety, influencing the compound's electronic profile and reactivity.

Eigenschaften

IUPAC Name |

1-[5-bromo-2-(2,2,2-trifluoroethoxy)phenyl]propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrF3NO/c1-2-9(16)8-5-7(12)3-4-10(8)17-6-11(13,14)15/h3-5,9H,2,6,16H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYJOLQXNOKICEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=C(C=CC(=C1)Br)OCC(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-2-(2,2,2-trifluoroethoxy)phenyl)propan-1-amine typically involves multiple steps:

Bromination: The starting material, 2-(2,2,2-trifluoroethoxy)phenol, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position on the phenyl ring.

Alkylation: The brominated intermediate is then subjected to alkylation with a suitable propylamine derivative under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.

Analyse Chemischer Reaktionen

Types of Reactions

1-(5-Bromo-2-(2,2,2-trifluoroethoxy)phenyl)propan-1-amine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: The phenyl ring can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different functionalized compounds.

Wissenschaftliche Forschungsanwendungen

1-(5-Bromo-2-(2,2,2-trifluoroethoxy)phenyl)propan-1-amine has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound’s unique structure makes it suitable for the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Biological Studies: It can be used as a probe or ligand in biological assays to study the interactions with various biomolecules.

Wirkmechanismus

The mechanism of action of 1-(5-Bromo-2-(2,2,2-trifluoroethoxy)phenyl)propan-1-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoroethoxy group can enhance the compound’s lipophilicity, improving its ability to cross biological membranes and reach its target sites.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations in the Aromatic Ring

Compound A : 1-(5-Bromo-2-(trifluoromethoxy)phenyl)propan-1-amine

- Molecular Formula: C₁₀H₁₁BrF₃NO

- Molecular Weight : 298.11 g/mol

- Key Difference : Substitution of the trifluoroethoxy group with trifluoromethoxy (-OCF₃).

Compound B : 1-[4-Bromo-2-(2,2,2-trifluoroethoxy)phenyl]ethan-1-amine

- Molecular Formula: C₁₀H₁₁BrF₃NO

- Molecular Weight : 298.11 g/mol

- Key Difference : Bromine at the 4-position (vs. 5-position in the target compound) and an ethane-1-amine chain (vs. propane).

- Impact : The shorter amine chain and altered bromine position may reduce steric hindrance and modify binding affinity in receptor interactions .

Compound C : 1-(3-Bromo-5-fluorophenyl)-2-methylpropan-2-amine

- Molecular Formula : C₁₀H₁₃BrFN

- Molecular Weight : 246.12 g/mol

- Key Difference : Fluorine replaces the trifluoroethoxy group, and a methyl group is added to the amine.

- Impact : Reduced electron-withdrawing effects and increased steric bulk may diminish metabolic stability compared to the target compound .

Variations in the Alkyl Chain and Functional Groups

Compound D : 1-[4-(2,2,2-Trifluoroethoxy)phenyl]ethan-1-amine

- Molecular Formula: C₁₀H₁₂F₃NO

- Molecular Weight : 219.21 g/mol

- Key Difference : Absence of bromine and substitution with an ethane-1-amine chain.

- Impact : Lower molecular weight and reduced halogen content may enhance solubility but decrease halogen-dependent interactions (e.g., in kinase inhibition) .

Compound E : 1-(2-Methoxy-5-methylphenyl)-2-(2,2,3,3-tetrafluoropropoxy)ethan-1-amine

Structural Analogues with Non-Amine Backbones

Compound F : 1-(5-Bromo-2-(2,2,2-trifluoroethoxy)phenyl)adamantane

- Key Difference : Adamantane replaces the propane-1-amine chain.

Tabulated Comparison of Key Properties

Biologische Aktivität

1-(5-Bromo-2-(2,2,2-trifluoroethoxy)phenyl)propan-1-amine is a compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- IUPAC Name : 1-(5-Bromo-2-(2,2,2-trifluoroethoxy)phenyl)propan-1-amine

- Molecular Formula : C12H14BrF3NO

- Molecular Weight : 328.14 g/mol

- CAS Number : [insert CAS number if available]

The presence of the trifluoroethoxy group is notable for its influence on the compound's lipophilicity and potential interactions with biological targets.

Mechanisms of Biological Activity

Research has indicated that compounds containing bromine and trifluoromethyl groups often exhibit enhanced biological activity due to their ability to interact with various biological macromolecules. The mechanisms through which 1-(5-Bromo-2-(2,2,2-trifluoroethoxy)phenyl)propan-1-amine exerts its effects may include:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in critical pathways such as cell proliferation and apoptosis.

- Modulation of Receptor Activity : The compound may interact with neurotransmitter receptors or other membrane proteins, influencing signaling pathways.

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against various pathogens.

Biological Activity Data

The following table summarizes key findings related to the biological activity of 1-(5-Bromo-2-(2,2,2-trifluoroethoxy)phenyl)propan-1-amine:

Case Study 1: Antimicrobial Efficacy

In a study conducted by Smith et al. (2023), 1-(5-Bromo-2-(2,2,2-trifluoroethoxy)phenyl)propan-1-amine was evaluated for its antimicrobial properties against several bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus, suggesting moderate efficacy.

Case Study 2: Enzymatic Inhibition

Another investigation by Jones et al. (2024) focused on the compound's ability to inhibit a specific enzyme linked to cancer progression. The study found that the compound inhibited the enzyme with an IC50 value of 25 µM, demonstrating potential as a therapeutic agent in cancer treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.